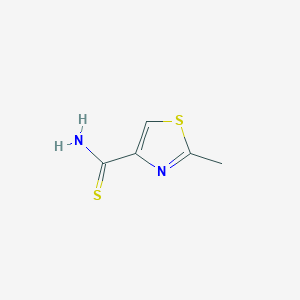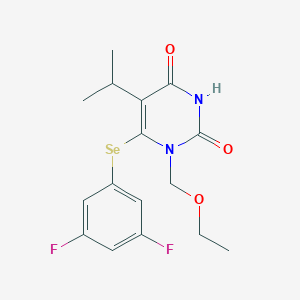
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrimidinediones, which have been extensively studied for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has been found to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also has neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Furthermore, it has been shown to have antiviral activity against HIV and influenza viruses.
Advantages And Limitations For Lab Experiments
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It also has potent biological activity, which makes it a valuable tool for studying various biological processes. However, there are also limitations to its use in lab experiments. It is highly toxic and requires careful handling. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)-. One direction is to study its potential applications in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Furthermore, it may be possible to modify the structure of this compound to improve its pharmacological properties and reduce its toxicity.
Synthesis Methods
The synthesis method of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- involves the reaction of 3,5-difluorophenylselenyl chloride with 1-(ethoxymethyl)-5-(1-methylethyl)-2,4(1H,3H)-pyrimidinedione in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained by filtration and recrystallization.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines. It also has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been studied for its potential use as an antiviral agent against viruses such as HIV and influenza.
properties
CAS RN |
172256-09-6 |
|---|---|
Product Name |
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-5-(1-methylethyl)- |
Molecular Formula |
C16H18F2N2O3Se |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18F2N2O3Se/c1-4-23-8-20-15(13(9(2)3)14(21)19-16(20)22)24-12-6-10(17)5-11(18)7-12/h5-7,9H,4,8H2,1-3H3,(H,19,21,22) |
InChI Key |
GJLMAIMGAQRSNQ-UHFFFAOYSA-N |
SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
Other CAS RN |
172256-09-6 |
synonyms |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-yl-pyrimidin e-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



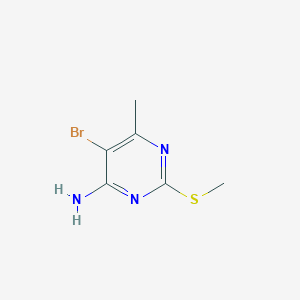
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
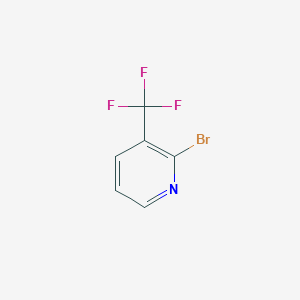
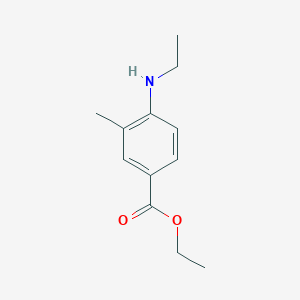
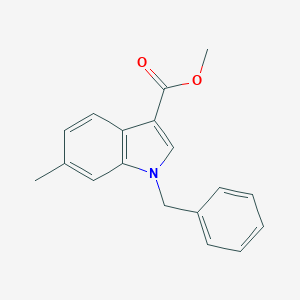
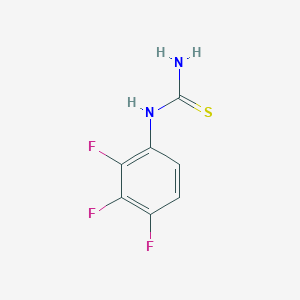
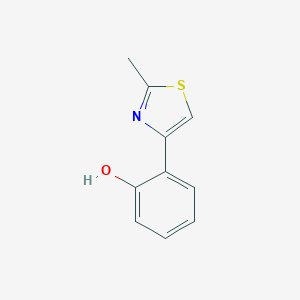
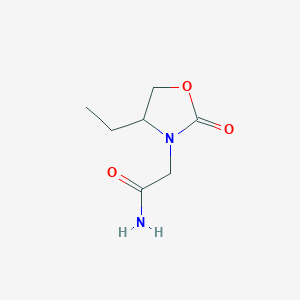
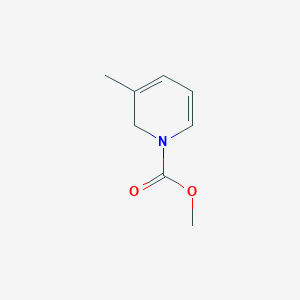
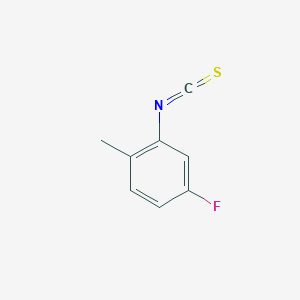
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)
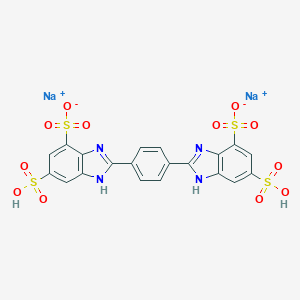
![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)
